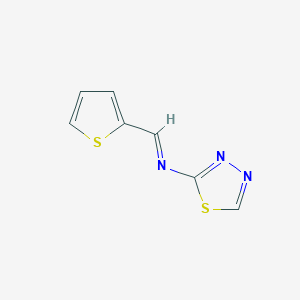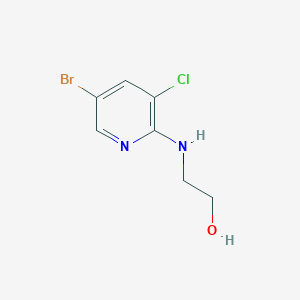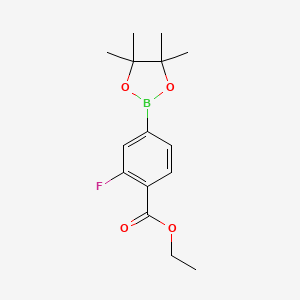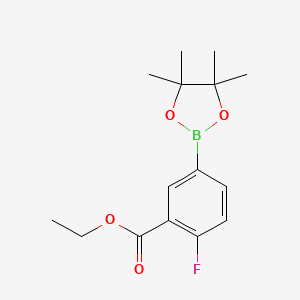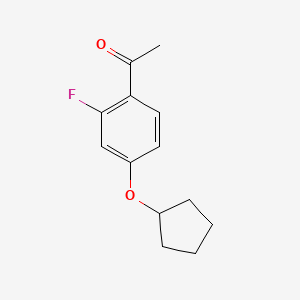
4'-Cyclopentyloxy-2'-fluoroacetophenone
Vue d'ensemble
Description
4’-Fluoroacetophenone is a chemical compound with the molecular formula C8H7FO . It is used in laboratory chemicals and synthesis of substances . The cyclopentyl group is a cycloalkane with the formula C5H9, which is a saturated hydrocarbon ring structure.
Molecular Structure Analysis
The molecular structure of 4’-Fluoroacetophenone consists of a benzene ring attached to a carbonyl group (C=O) and a fluorine atom at the para position . The cyclopentyl group would be attached to the oxygen of the carbonyl group in 4’-Cyclopentyloxy-2’-fluoroacetophenone.Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Fluoroacetophenone include a molecular weight of 138.14 g/mol, a boiling point of 196 °C, and a density of 1.138 g/mL at 25 °C . The properties of 4’-Cyclopentyloxy-2’-fluoroacetophenone might be different due to the presence of the cyclopentyl group.Applications De Recherche Scientifique
Synthesis of Benzoxazinones
The study involved cyclization of 2-hydroxyacetophenone hydrazones to form 4-methylene-1,3-benzoxazinones. These compounds were further converted to 4-alkoxy-4-methyl-1,3-benzoxazinones and 4-fluoromethyl-4-methoxy-1,3-benzoxazinones, showcasing the synthetic versatility of acetophenone derivatives in creating structurally diverse chemical entities (Alkhathlan, 2003).
Enzyme Catalysis and Enantioselective Reduction
The research highlights an efficient biocatalytic synthesis for producing optically active (R)-4-fluorophenylethan-1-ol from the reduction of 4-fluoroacetophenone. The process was notable for its high conversion, good yield, and excellent enantioselectivity, demonstrating the application of tailored recombinant whole-cell biocatalysts in high-concentration substrate reactions (Gröger et al., 2007).
Mechanistic Insights into Lithium Enolate Chemistry
This study delved into the complex solution chemistry of lithium enolates derived from 4-fluoroacetophenone. It provided a detailed analysis of enolate formation, dynamics, and reactivity in aldol reactions. The findings contribute to a deeper understanding of the behavior of enolates in various chemical contexts, emphasizing the significance of substrate and reaction conditions (Kolonko, Wherritt, & Reich, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-cyclopentyloxy-2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-9(15)12-7-6-11(8-13(12)14)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRXDGUMGLZZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2CCCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

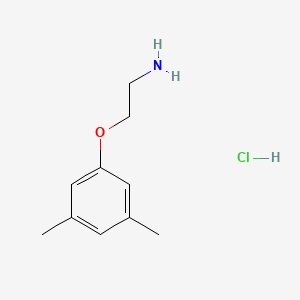
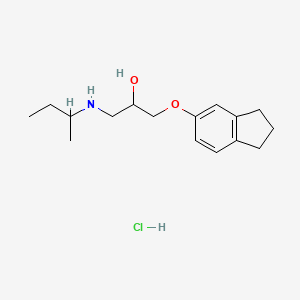
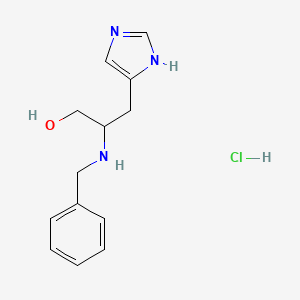

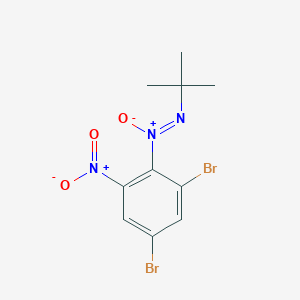
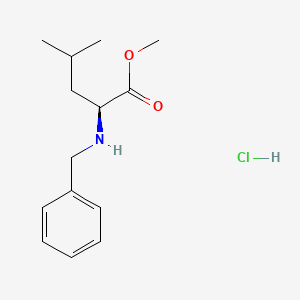
![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)


